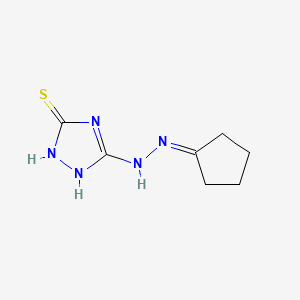![molecular formula C12H9NO5 B15208649 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid is a heterocyclic compound featuring a benzo[d]oxazole ring fused with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methoxycarbonyl)benzo[d]oxazole with acrylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)propanoic acid
- 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)butanoic acid
- 3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)pentanoic acid
Uniqueness
3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid is unique due to its specific structural features, which confer distinct reactivity and properties. Its acrylic acid moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H9NO5 |
|---|---|
分子量 |
247.20 g/mol |
IUPAC 名称 |
(E)-3-(4-methoxycarbonyl-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)7-3-2-4-8-11(7)13-9(18-8)5-6-10(14)15/h2-6H,1H3,(H,14,15)/b6-5+ |
InChI 键 |
DZGYRKMBZDMNJE-AATRIKPKSA-N |
手性 SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)/C=C/C(=O)O |
规范 SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


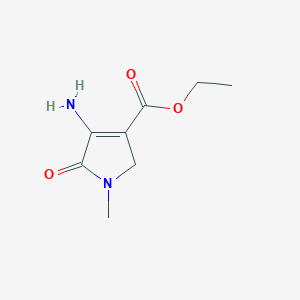
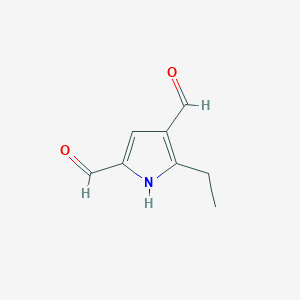
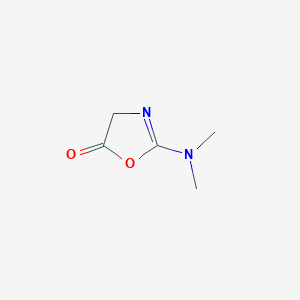
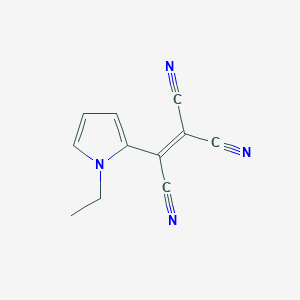
![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
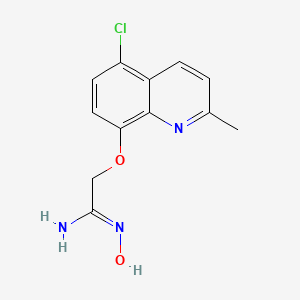
![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
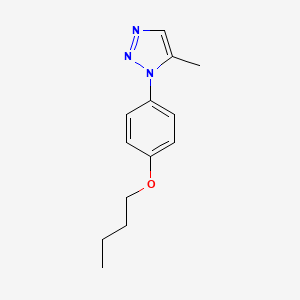
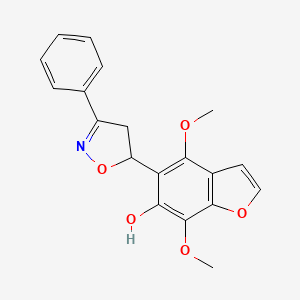


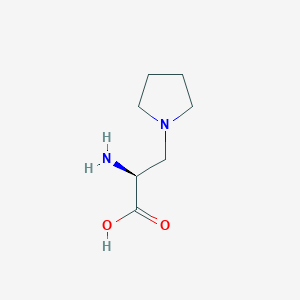
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
